molecular formula C13H8ClNO5 B14373435 [3-(2-Chlorophenyl)oxiran-2-yl](5-nitrofuran-2-yl)methanone CAS No. 89974-96-9

[3-(2-Chlorophenyl)oxiran-2-yl](5-nitrofuran-2-yl)methanone

Cat. No.: B14373435
CAS No.: 89974-96-9
M. Wt: 293.66 g/mol
InChI Key: LFGDUCRGLLKKOE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)oxiran-2-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields. It consists of an oxirane ring attached to a chlorophenyl group and a nitrofuran moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)oxiran-2-ylmethanone typically involves the reaction of 2-chlorophenyl epoxide with 5-nitrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)oxiran-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxide derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)oxiran-2-ylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)oxiran-2-ylmethanone involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular functions, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)oxiran-2-ylmethanone: Similar structure but with a different position of the chlorine atom.

    3-(2-Bromophenyl)oxiran-2-ylmethanone: Bromine instead of chlorine.

    3-(2-Chlorophenyl)oxiran-2-ylmethanone: Thiophene ring instead of furan.

Uniqueness

The unique combination of the oxirane ring, chlorophenyl group, and nitrofuran moiety in 3-(2-Chlorophenyl)oxiran-2-ylmethanone gives it distinct chemical and biological properties

Properties

CAS No.

89974-96-9

Molecular Formula

C13H8ClNO5

Molecular Weight

293.66 g/mol

IUPAC Name

[3-(2-chlorophenyl)oxiran-2-yl]-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C13H8ClNO5/c14-8-4-2-1-3-7(8)12-13(20-12)11(16)9-5-6-10(19-9)15(17)18/h1-6,12-13H

InChI Key

LFGDUCRGLLKKOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)C(=O)C3=CC=C(O3)[N+](=O)[O-])Cl

Origin of Product

United States

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